Zapoterin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O8/c1-22(2)15-10-16(28)25(5)18(23(15,3)8-6-17(29)33-22)14(27)11-24(4)19(13-7-9-31-12-13)32-21(30)20-26(24,25)34-20/h6-9,12,14-15,18-20,27H,10-11H2,1-5H3/t14-,15-,18+,19-,20+,23-,24-,25+,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGKITZRRFNYRV-CHALWBKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

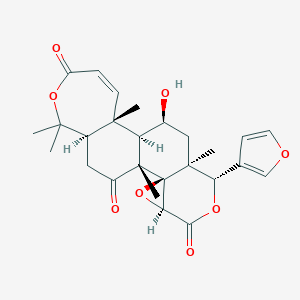

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=COC=C6)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331634 |

Source

|

| Record name | Zapoterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23885-43-0 |

Source

|

| Record name | (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno[4,4a]-2-benzopyrano[6,5-g][2]benzoxepin-3,5,9(3aH,4bH,6H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23885-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zapoterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Provenance of Zapoterin: A Technical Guide for Scientific Professionals

Introduction

Zapoterin, a naturally occurring limonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the natural source of this compound, its biosynthesis, detailed protocols for its isolation and purification, and a summary of its known biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising phytochemical.

The Primary Natural Source: Casimiroa edulis (White Sapote)

This compound is predominantly found in the plant species Casimiroa edulis, commonly known as the white sapote.[1][2] This evergreen tree, belonging to the Rutaceae family, is native to eastern Mexico and Central America and is now cultivated in various subtropical regions worldwide.[1][2] Various parts of the Casimiroa edulis tree, including the seeds, leaves, and bark, have been traditionally used in Mexican folk medicine for their sedative and hypotensive properties.[3]

The seeds of Casimiroa edulis are a particularly rich source of a variety of bioactive compounds, including flavonoids, coumarins, and a class of highly oxygenated triterpenes known as limonoids.[2] this compound is a prominent member of the limonoids found in this plant, alongside other related compounds such as zapotin and zapotinin.[2]

Biosynthesis of this compound: A Glimpse into Limonoid Pathways in Rutaceae

While the complete biosynthetic pathway of this compound has not been fully elucidated, its structural classification as a limonoid places it within the well-established terpenoid biosynthesis pathway. Limonoids in the Rutaceae family are derived from the cyclization of the C30 triterpenoid precursor, 2,3-oxidosqualene.

The biosynthesis is thought to proceed through the following key stages:

-

Formation of the Triterpenoid Backbone: The pathway initiates with the cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases (OSCs), to form a protolimonoid scaffold.

-

Oxidative Modifications: A series of oxidative reactions, primarily mediated by cytochrome P450 monooxygenases (CYP450s), introduce oxygen functionalities at various positions on the triterpenoid backbone.

-

Ring Cleavage and Rearrangement: Characteristic of limonoid biosynthesis, enzymatic reactions lead to the cleavage and rearrangement of the triterpenoid rings, ultimately forming the complex limonoid skeleton.

-

Formation of the Furan Ring: A key feature of many limonoids, including this compound, is the formation of a furan ring, which is biosynthesized from the side chain of the precursor molecule.

The following diagram illustrates a generalized pathway for limonoid biosynthesis in the Rutaceae family, providing a probable framework for the formation of this compound.

Sources

- 1. Zapotin mitigates breast cancer progression by targeting PKCε mediated glycolytic pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of a hypotensive substance from seeds of Casimiroa edulis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Zapoterin: A Technical Guide for Researchers

Abstract

Zapoterin, a pentamethoxylated flavone primarily isolated from Casimiroa edulis, has garnered significant interest within the scientific community for its potential therapeutic applications. Understanding its biosynthesis is paramount for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants. We will delve into the core enzymatic reactions, key enzyme families, and present a structured approach to the experimental elucidation of this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular machinery responsible for the synthesis of this promising polymethoxyflavone.

Introduction to this compound and its Significance

This compound is a polymethoxyflavone (PMF) with the chemical structure 5,6,7,2',5'-pentamethoxyflavone. PMFs are a subclass of flavonoids characterized by the presence of multiple methoxy groups on their core flavone structure. These modifications significantly alter their physicochemical properties, leading to increased metabolic stability and bioavailability compared to their hydroxylated counterparts. This compound has been isolated from the seeds and other parts of Casimiroa edulis, a plant belonging to the Rutaceae family, which is known for its rich diversity of flavonoids.[1] The unique substitution pattern of this compound contributes to its reported biological activities, making it a molecule of interest for further investigation in drug discovery and development.

The General Flavonoid Biosynthetic Pathway: A Foundation for this compound Synthesis

The biosynthesis of all flavonoids, including this compound, originates from the phenylpropanoid pathway.[2] This central metabolic route provides the primary precursor, p-coumaroyl-CoA. The subsequent steps leading to the flavone backbone are conserved across many plant species.[3][4]

The initial steps of the general flavonoid pathway are as follows:

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the amino acid L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position by cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

Activation to p-Coumaroyl-CoA: Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

This activated molecule serves as the entry point into the flavonoid-specific pathway.

The Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in Casimiroa edulis has not been fully elucidated, a putative pathway can be constructed based on the known general flavonoid biosynthesis and the characterized activities of enzymes from related species, particularly within the Citrus genus (also in the Rutaceae family). The formation of this compound's pentamethoxy structure necessitates a series of hydroxylation and subsequent O-methylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), respectively.

The proposed pathway can be conceptualized in the following stages:

Stage 1: Formation of the Flavanone Core

-

Chalcone Synthesis: One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA in a reaction catalyzed by chalcone synthase (CHS) to form naringenin chalcone.

-

Isomerization to a Flavanone: Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone to produce the flavanone, (2S)-naringenin.[3]

Stage 2: Conversion to a Flavone and Subsequent Hydroxylations

-

Flavone Synthesis: (2S)-Naringenin is oxidized by flavone synthase (FNS) to produce the flavone apigenin (5,7,4'-trihydroxyflavone). Plants utilize two types of FNS: FNS I, a soluble 2-oxoglutarate-dependent dioxygenase, and FNS II, a membrane-bound cytochrome P450 monooxygenase.

-

Hydroxylation of the A- and B-rings: To achieve the substitution pattern of this compound, the apigenin core must undergo a series of hydroxylation reactions at positions C-6, C-2', and C-5'. These reactions are likely catalyzed by specific cytochrome P450-dependent monooxygenases (CYPs) . The precise order of these hydroxylation events is currently unknown and represents a key area for future research. It is plausible that a series of hydroxylases with distinct regioselectivities are involved. For instance, a flavonoid 6-hydroxylase (F6H) and specific flavonoid B-ring hydroxylases would be required.

Stage 3: Sequential O-Methylation

Following hydroxylation, a series of O-methyltransferases (OMTs) catalyze the transfer of a methyl group from SAM to the hydroxyl groups on the flavone backbone. The regioselectivity of these OMTs is critical in determining the final methylation pattern of this compound.[5] It is highly probable that multiple OMTs with different substrate and position specificities are involved. For example, specific OMTs would be required for the methylation of the hydroxyl groups at positions C-5, C-6, C-7, C-2', and C-5'. The sequential nature of these methylation steps is another aspect that requires experimental validation.

Below is a Graphviz diagram illustrating the putative biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound.

Key Enzyme Families in this compound Biosynthesis

The synthesis of this compound is dependent on the coordinated action of several key enzyme families.

Cytochrome P450-Dependent Monooxygenases (CYPs)

This superfamily of heme-containing enzymes plays a crucial role in the hydroxylation of the flavonoid backbone.[6] In the context of this compound biosynthesis, specific CYPs are responsible for the hydroxylation of the A-ring at the C-6 position and the B-ring at the C-2' and C-5' positions. The identification and characterization of these specific CYPs from C. edulis are essential for a complete understanding of the pathway.

O-Methyltransferases (OMTs)

OMTs are responsible for the methylation of the hydroxyl groups on the flavonoid ring, using SAM as a methyl donor.[5] The regioselectivity of these enzymes is a key determinant of the final structure of polymethoxyflavones. It is hypothesized that a suite of OMTs with distinct substrate and positional preferences are involved in the sequential methylation of the hydroxylated flavone intermediates to yield this compound.

Experimental Elucidation of the this compound Biosynthetic Pathway

Validating the proposed pathway and identifying the specific enzymes involved requires a multi-faceted experimental approach.

Identification of Candidate Genes

-

Transcriptome Analysis: The first step is to identify candidate genes encoding the biosynthetic enzymes in C. edulis. This can be achieved by performing transcriptome sequencing (RNA-Seq) of tissues known to accumulate this compound (e.g., seeds). By comparing the transcriptomes of high- and low-Zapoterin accumulating tissues or developmental stages, it is possible to identify differentially expressed genes that may be involved in its biosynthesis. Homology-based searches using known flavonoid biosynthesis genes from other species can further aid in the identification of candidate CYPs and OMTs.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function must be validated.

-

Heterologous Expression: The candidate genes can be cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae. This allows for the production of recombinant enzymes for in vitro characterization.

-

In Vitro Enzyme Assays: The purified recombinant enzymes are then incubated with putative substrates to determine their catalytic activity and substrate specificity. For example, a candidate OMT would be tested with various hydroxylated flavone intermediates in the presence of SAM. The reaction products can be analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

In Vivo Reconstitution: The entire pathway or segments of it can be reconstituted in a heterologous host to confirm the function of the identified genes in producing this compound or its intermediates.

Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying the intermediates and the final product of the this compound pathway in C. edulis extracts. By comparing the metabolite profiles of different tissues or plants with silenced candidate genes, it is possible to correlate the presence of specific metabolites with the function of particular enzymes.

Experimental Protocols

Protocol for Heterologous Expression and Purification of a Candidate O-Methyltransferase

-

Gene Amplification and Cloning:

-

Isolate total RNA from C. edulis seeds.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate OMT gene using gene-specific primers with appropriate restriction sites.

-

Ligate the PCR product into a suitable expression vector (e.g., pET-28a for N-terminal His-tag).

-

Transform the ligation product into E. coli DH5α for plasmid propagation.

-

Verify the sequence of the cloned gene.

-

-

Protein Expression:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

-

Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

-

Analyze the purified protein by SDS-PAGE.

-

Desalt the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

-

Protocol for In Vitro O-Methyltransferase Assay

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified recombinant OMT

-

100 µM of the flavonoid substrate (e.g., a hydroxylated flavone intermediate)

-

200 µM S-adenosyl-L-methionine (SAM)

-

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of methanol or by acidifying with HCl.

-

Extract the products with an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent to dryness.

-

-

Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC or LC-MS. Compare the retention time and mass spectrum of the product with that of an authentic standard (if available) or predict the product based on the expected methylation.

-

Below is a Graphviz diagram illustrating the experimental workflow for the elucidation of the this compound biosynthetic pathway.

Sources

- 1. Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Set of Regioselective O-Methyltransferases Gives Rise to the Complex Pattern of Methoxylated Flavones in Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Tailored biosynthesis of diosmin through reconstitution of the flavonoid pathway in Nicotiana benthamiana [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties and Bioactivity of Zapotin

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Zapotin (5,6,2′,6′-tetramethoxyflavone), a polymethoxyflavone first isolated from the seeds of Casimiroa edulis. The document details the core physicochemical properties of Zapotin, outlines established protocols for its characterization, and explores its significant biological activities, with a focus on its potential as a cancer chemopreventive agent. Intended for researchers, scientists, and drug development professionals, this guide synthesizes data from peer-reviewed literature to offer field-proven insights into the experimental analysis and therapeutic promise of this natural compound.

Introduction: The Emergence of a Promising Polymethoxyflavone

Zapotin, a polymethoxyflavone (PMF), is a natural polyphenol distinguished by a flavone backbone with multiple methoxy groups.[1][2][3] This structural feature enhances its lipophilicity compared to hydroxylated flavonoids, potentially improving its bioavailability.[3] Initially isolated from the seeds and leaves of the "white sapote" tree, Casimiroa edulis, Zapotin has garnered significant scientific interest due to its broad spectrum of biological activities, including anticancer, antioxidant, antifungal, and antidepressant-like properties.[1][2][3][4]

Core Physicochemical & Structural Properties

Accurate characterization of a compound's physical and chemical properties is the foundation of all further research, from formulation development to mechanistic studies. Zapotin presents as a white crystalline solid.[2] Key identification and physicochemical data are summarized in Table 1.

Table 1: Core Physicochemical Properties of Zapotin

| Property | Value | Source(s) |

| Systematic IUPAC Name | 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one | [5][6] |

| Synonyms | 5,6,2′,6′-Tetramethoxyflavone | [2][7] |

| CAS Number | 14813-19-5 | [6][7] |

| Molecular Formula | C₁₉H₁₈O₆ | [2][6][7] |

| Molecular Weight | 342.34 g/mol | [5][6][7] |

| Melting Point | 146–147 °C | [2] |

| Boiling Point (Est.) | 536.9 °C | [5] |

| Appearance | White crystalline solid (from Chloroform) | [2] |

| Solubility | Soluble in DMSO, methanol, acetonitrile, ethyl acetate.[7] Estimated water solubility: 10.17 mg/L @ 25 °C.[8] | [7][8] |

Experimental Characterization: Protocols & Methodologies

The validation of Zapotin's identity and purity relies on a combination of chromatographic and spectroscopic techniques. These methods are not merely procedural; their selection is critical for resolving the compound from complex natural extracts and confirming its precise molecular architecture.

Isolation and Purification Workflow

The isolation of Zapotin from its primary natural source, Casimiroa edulis, involves multi-step extraction and chromatographic purification. The lipophilic nature of Zapotin dictates the choice of solvents and stationary phases.

Workflow: Isolation & Purification of Zapotin from C. edulis

Caption: Workflow for Zapotin isolation from natural sources.[2]

Spectroscopic Structural Elucidation

Spectroscopic analysis provides the definitive structural "fingerprint" of Zapotin. Each technique offers complementary information to build a complete molecular picture.

A. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule, providing information about its electronic transitions and conjugated systems. For flavonoids like Zapotin, the UV-Vis spectrum is characteristic of the benz-γ-pyrone core.

-

Protocol:

-

Prepare a dilute solution of Zapotin in a UV-transparent solvent (e.g., methanol or ethanol).

-

Use a calibrated dual-beam UV-Vis spectrophotometer, scanning a wavelength range from approximately 200 to 400 nm.

-

Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

-

-

Interpretation: The original structural analyses of Zapotin relied on comparing its UV spectrum to known flavonoid standards to infer the substitution pattern on its rings.[2]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR is the most powerful tool for elucidating the precise structure of organic molecules. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. Advanced techniques (COSY, HMBC, HSQC) establish connectivity between atoms.

-

Protocol:

-

Dissolve a high-purity sample of Zapotin (typically 5-10 mg) in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Assign chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).

-

-

Interpretation: The number of signals, their chemical shifts, splitting patterns (for ¹H), and integration values directly inform the placement of the four methoxy groups and the protons on the flavonoid rings, confirming the 5,6,2′,6′ substitution pattern.[2]

C. Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

-

Protocol:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization, ESI).

-

Acquire the mass spectrum.

-

Determine the m/z of the molecular ion [M+H]⁺ or other adducts.

-

-

Interpretation: The measured exact mass is compared to the calculated mass for the proposed formula (C₁₉H₁₈O₆). A match within a few ppm confirms the elemental composition.[2][9]

Biological Activity and Therapeutic Potential

Zapotin exhibits a remarkable range of biological activities, with its anticancer properties being the most extensively studied. It has demonstrated efficacy in preventing carcinogenesis and inducing cell death in various cancer models.[10][11][12]

Key Bioactivities:

-

Cancer Chemoprevention: Zapotin inhibits the initiation and promotion stages of tumorigenesis.[11][13][14] It has been shown to prevent colon carcinogenesis by reducing the formation of aberrant crypt foci (ACF) in animal models.[12]

-

Induction of Apoptosis: Zapotin induces programmed cell death (apoptosis) and cell cycle arrest in multiple cancer cell lines, including colon, leukemia, and breast cancer.[7][10][12][15]

-

Modulation of Signaling Pathways: The anticancer effects of Zapotin are mediated through its interaction with key cellular signaling pathways. It has been shown to target the m-TOR/PI3K/AKT pathway in gastric cancer cells and modulate Protein Kinase C epsilon (PKCε) signaling in breast and cervical cancer.[15][16][17]

Mechanism of Action: Targeting Cancer Signaling Pathways

Zapotin's ability to modulate multiple oncogenic pathways highlights its potential as a multi-targeted therapeutic agent. In several cancer types, Zapotin's action converges on pathways that control cell survival, proliferation, and metabolism.

Sources

- 1. Zapotin, a Polymethoxyflavone, with Potential Therapeutic Attributes [pubmed.ncbi.nlm.nih.gov]

- 2. Zapotin, a Polymethoxyflavone, with Potential Therapeutic Attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zapotin, a Polymethoxyflavone, with Potential Therapeutic Attributes [mdpi.com]

- 5. biosynth.com [biosynth.com]

- 6. Zapotin - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. thegoodscentscompany.com [thegoodscentscompany.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. sci-hub.se [sci-hub.se]

- 13. researchgate.net [researchgate.net]

- 14. Zapotin prevents mouse skin tumorigenesis during the stages of initiation and promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Anticancer effects of zapotin flavone in human gastric carcinoma cells are mediated via targeting m-TOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Zapotin mitigates breast cancer progression by targeting PKCε mediated glycolytic pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antifungal Potential of Zapoterin: A Technical Guide to Spectrum Determination

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and characterization of novel antifungal agents. Natural products, with their inherent structural diversity, represent a promising reservoir for such compounds. This technical guide outlines a comprehensive, field-proven methodology for determining the antifungal spectrum of a novel natural product, using the limonoid Zapoterin (also known as 11β-Hydroxyobacunone) as a primary case study. While this compound has been identified in plant species such as Casimiroa edulis, its specific antifungal profile remains largely unexplored in publicly available literature.[1] This guide provides researchers, scientists, and drug development professionals with a structured, self-validating framework for the in vitro evaluation of novel compounds like this compound, from initial screening to preliminary mechanistic insights. The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.

Introduction: The Case for this compound

Given the structural novelty of limonoids compared to existing antifungal classes, and the general antimicrobial potential of plant extracts from which it is derived, this compound stands as an exemplary candidate for a systematic antifungal screening campaign.[5][6] This guide will therefore use this compound as a model compound to illustrate the necessary experimental workflows.

Foundational Knowledge: Chemical and Physical Properties of this compound

A thorough understanding of the test compound's properties is critical for accurate and reproducible bioassay results.

| Property | Value | Source |

| CAS Number | 23885-43-0 | [4] |

| Molecular Formula | C₂₆H₃₀O₈ | [4] |

| Molecular Weight | 470.51 g/mol | [7] |

| Synonyms | 11β-Hydroxyobacunone | [7] |

| Appearance | Powder | [4] |

| Solubility | Soluble in DMSO | [7] |

Causality Behind Experimental Choices: The solubility of this compound in Dimethyl Sulfoxide (DMSO) is a crucial parameter for the preparation of stock solutions for antifungal susceptibility testing. It is imperative to establish a concentration of DMSO in the final assay medium that is non-inhibitory to the growth of the fungal strains being tested.

Phase I: Primary Screening of Antifungal Activity

The initial phase aims to establish whether this compound exhibits any antifungal activity and to determine the Minimum Inhibitory Concentration (MIC) against a representative panel of fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this purpose due to its reproducibility and quantitative nature.[2][8]

Selection of Fungal Strains

A well-characterized panel of fungal strains is essential for determining the breadth of the antifungal spectrum. This panel should include:

-

Yeasts:

-

Candida albicans (e.g., ATCC 90028)

-

Candida glabrata (e.g., ATCC 90030)

-

Candida parapsilosis (e.g., ATCC 22019)[3]

-

Cryptococcus neoformans (e.g., ATCC 90112)

-

-

Filamentous Fungi (Molds):

Expertise & Experience: This selection includes common opportunistic pathogens, species with intrinsic resistance to certain antifungal classes (e.g., C. glabrata and azoles), and dermatophytes, providing a broad initial assessment of this compound's potential clinical applications.

Experimental Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)[8][9]

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL.

-

Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 64 µg/mL to 0.125 µg/mL.

-

Inoculum Preparation: Culture the yeast strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a yeast suspension in sterile saline and adjust the turbidity to that of a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL in the wells.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control well.

Experimental Protocol: Broth Microdilution for Molds (Adapted from CLSI M38)[2][5]

-

Preparation of this compound and Plates: Follow steps 1 and 2 as for yeasts.

-

Inoculum Preparation: Grow molds on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density as per the CLSI M38 guidelines and then dilute in RPMI 1640 to achieve a final inoculum concentration of 0.4–5 x 10⁴ CFU/mL.

-

Incubation: Incubate plates at 35°C for 48-72 hours, depending on the fungal species.

-

MIC Determination: The MIC is the lowest concentration of this compound that shows complete inhibition of growth.

Trustworthiness: Each assay must include a growth control (no drug), a sterility control (no inoculum), and a positive control with a known antifungal agent (e.g., fluconazole for yeasts, voriconazole for molds). Quality control strains, such as Candida parapsilosis ATCC 22019, should be included to validate the assay's performance.[3]

Caption: Workflow for Broth Microdilution MIC Assay.

Phase II: Characterizing the Nature of Antifungal Activity

Once the MIC is established, it is crucial to determine whether this compound is fungistatic (inhibits growth) or fungicidal (kills the fungal cells). Time-kill curve analysis is the definitive method for this characterization.

Experimental Protocol: Time-Kill Curve Analysis[10][11]

-

Preparation: Prepare tubes with RPMI 1640 medium containing this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC for a specific fungal strain. Include a growth control tube without the compound.

-

Inoculation: Inoculate each tube with a standardized fungal suspension to achieve a starting density of approximately 1–5 x 10⁵ CFU/mL.

-

Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) during incubation at 35°C with agitation, draw aliquots from each tube. Perform serial dilutions of these aliquots and plate them onto SDA plates.

-

Colony Counting: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound.

Interpretation:

-

Fungistatic activity: A reduction of < 3-log₁₀ (< 99.9%) in CFU/mL from the initial inoculum.

-

Fungicidal activity: A reduction of ≥ 3-log₁₀ (≥ 99.9%) in CFU/mL from the initial inoculum.

Caption: Workflow for Time-Kill Curve Analysis.

Phase III: Preliminary Mechanistic Insights

While detailed mechanism-of-action studies are beyond the scope of initial screening, preliminary insights can be gained through targeted assays. Based on the unsubstantiated claim of ergosterol pathway interference, a sorbitol protection assay can be a simple first step.

Proposed Mechanism: Ergosterol Biosynthesis Inhibition

The ergosterol biosynthesis pathway is a well-established target for antifungal drugs, most notably the azoles. These drugs inhibit enzymes like lanosterol 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which compromises the fungal cell membrane's integrity and function.

Caption: Proposed Inhibition of Ergosterol Biosynthesis by this compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical MIC Data for this compound

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 8 |

| Candida glabrata | ATCC 90030 | 16 |

| Aspergillus fumigatus | ATCC 204305 | 4 |

| Trichophyton rubrum | ATCC MYA-4438 | 2 |

Table 2: Hypothetical Time-Kill Analysis Summary for this compound against C. albicans ATCC 90028 (MIC = 8 µg/mL)

| Concentration | Log₁₀ CFU/mL Reduction at 24h | Interpretation |

| 1x MIC (8 µg/mL) | 1.5 | Fungistatic |

| 2x MIC (16 µg/mL) | 2.8 | Fungistatic |

| 4x MIC (32 µg/mL) | >3.0 | Fungicidal |

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of the antifungal spectrum of novel natural products, exemplified by this compound. By adhering to standardized methodologies such as those provided by the CLSI, researchers can generate reliable and comparable data. The determination of MIC values across a diverse fungal panel, coupled with time-kill curve analysis, will establish the breadth and nature of a compound's antifungal activity. Should this compound demonstrate significant antifungal properties in these assays, further studies would be warranted to elucidate its precise mechanism of action, evaluate its cytotoxicity against mammalian cells, and explore its potential in in vivo models of fungal infection.

References

-

CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI standard M38. Wayne, PA: Clinical and Laboratory Standards Institute; 2017.

-

ATCC. Antifungal Susceptibility Testing Panel. ATCC® MP-5™.

-

Espinel-Ingroff A, et al. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. 2005;43(10):5243-5246.

-

Musa, A, et al. Antimicrobial activities of the extracts and secondary metabolites from Clausena genus – A review. ResearchGate. 2022.

-

Awaad, A. S., et al. New biological activities of Casimiroa edulis leaf extract and isolated compounds. Phytotherapy Research. 2012;26(3):436-440.

-

World Health Organization. WHO fungal priority pathogens list to guide research, development and public health action. 2022.

-

LookChem. This compound, CasNo.23885-43-0.

-

Purdue University. Casimiroa edulis.

-

Klepser, M. E., et al. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy. 1998;42(5):1207-1212.

-

CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Wayne, PA: Clinical and Laboratory Standards Institute; 2008.

-

Analytical Chemistry. This compound.

-

BOC Sciences. Terpenoids Natural Compounds Products.

-

CLSI. M27, Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI standard M27. Wayne, PA: Clinical and Laboratory Standards Institute; 2017.

-

ResearchGate. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.

-

ASM Journals. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods.

-

InvivoChem. This compound.

-

ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.

-

NIH. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata.

-

Scribd. M27 4th Edition.

-

GlobalSpec. CLSI M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [URL: https://globalspec. IHS.com/spec/101750/clsi-m27]([Link]. IHS.com/spec/101750/clsi-m27)

-

ATCC. Drug-resistant Fungi.

-

University of Iowa. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods.

-

PLOS One. Synergistic antifungal effects of botanical extracts against Candida albicans.

-

NIH. Novel Antifungal Agents and Their Activity against Aspergillus Species.

-

ResearchGate. (PDF) Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods.

-

Microbiologics. Taxonomy: Fungi, Test Method: Antimicrobial-Susceptibility-Testing.

-

MDPI. New Horizons in Antifungal Therapy.

-

Frontiers. Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain.

-

Frontiers. In Vitro Interactions of Antifungal Agents and Everolimus Against Aspergillus Species.

-

MDPI. In Vitro Antifungal Activity of Selected Essential Oils against Drug-Resistant Clinical Aspergillus spp. Strains.

-

NIH. Inhibition of 11β-hydroxysteroid dehydrogenase 2 by the fungicides itraconazole and posaconazole.

-

NIH. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.

-

MDPI. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp..

-

MDPI. In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola.

-

NIH. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani.

-

PubMed. Antifungal activity of amphotericin B, caspofungin and posaconazole on Candida albicans biofilms in intermediate and mature development phases.

-

Frontiers. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance.

-

PubMed. In vitro activities of terbinafine against Aspergillus species in comparison with those of itraconazole and amphotericin B.

-

PubMed. Ergosterol biosynthesis: a fungal pathway for life on land?.

-

PubMed. Antifungal activity of a de novo synthetic peptide and derivatives against fungal food contaminants.

-

ResearchGate. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.

-

NIH. Antifungal Activity of a Library of Aminothioxanthones.

-

PubMed. Identification of Off-Patent Drugs That Show Synergism with Amphotericin B or That Present Antifungal Action against Cryptococcus neoformans and Candida spp.

-

MDPI. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting?.

Sources

- 1. apps.worldagroforestry.org [apps.worldagroforestry.org]

- 2. Phytochemical Investigation and Anti-Microbial Activity of Clausena Anisata (Willd), Hook - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New biological activities of Casimiroa edulis leaf extract and isolated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antifungal activities of medicinal plants used for treatment of candidiasis in Pader district, Northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of Zapoterin (Pouterin)

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vitro studies of this compound, a flavanone first isolated from the leaves of Pouteria sapota. Also known as Pouterin, this compound has demonstrated notable biological activities, including antioxidant and vasorelaxant effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, the rationale behind experimental choices, and guidance on data interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for the initial characterization of this compound's therapeutic potential.

Introduction to this compound: A Flavonoid of Interest

This compound (5,7,3'-trihydroxy-6,8-dimethoxyflavanone) is a flavonoid compound that has garnered scientific interest due to its potential pharmacological properties. Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse biological activities. Initial research has indicated that this compound possesses significant antioxidant and vasorelaxant properties, suggesting its potential application in the management of cardiovascular and oxidative stress-related disorders.

Chemical Structure of this compound:

-

Class: Flavanone

-

Key Features: Hydroxyl groups at positions 5, 7, and 3', and methoxy groups at positions 6 and 8. These structural features are crucial for its biological activity, particularly its ability to scavenge free radicals.

The preliminary in vitro evaluation of this compound is a critical first step in elucidating its mechanism of action and therapeutic potential. This guide outlines key experiments to characterize its antioxidant and vasorelaxant effects.

In Vitro Antioxidant Activity Assessment

A fundamental aspect of this compound's biological profile is its antioxidant capacity. The following protocols are designed to quantify its ability to neutralize free radicals, a key process in mitigating oxidative stress.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging activity of a compound. The principle lies in the reduction of the stable free radical DPPH by an antioxidant, leading to a color change from purple to yellow, which can be measured spectrophotometrically.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Ascorbic acid can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

-

IC50 Determination:

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another common method for assessing antioxidant activity. It is based on the ability of an antioxidant to quench the blue-green ABTS radical cation, leading to a decolorization that is measured spectrophotometrically.

-

Preparation of Reagents:

-

Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound as in the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each this compound dilution.

-

Add 180 µL of the diluted ABTS radical solution to each well.

-

Incubate at room temperature for 6 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 734 nm.

-

-

Calculation and IC50 Determination:

-

Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

-

In Vitro Vasorelaxant Activity Assessment

The vasorelaxant properties of this compound can be investigated using isolated blood vessel preparations, such as rat aortic rings. This ex vivo model allows for the direct measurement of a compound's effect on vascular smooth muscle tone.

Preparation of Isolated Rat Aortic Rings

-

Animal Euthanasia and Aorta Isolation:

-

Humanely euthanize a male Wistar rat (200-250 g) following approved animal ethics protocols.

-

Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

-

Aortic Ring Preparation:

-

Clean the aorta of adhering connective tissue and fat.

-

Cut the aorta into rings of 2-3 mm in length.

-

The endothelium can be mechanically removed by gently rubbing the intimal surface with a pair of forceps, if required for endothelium-denuded preparations.

-

Vasorelaxation Assay

-

Mounting of Aortic Rings:

-

Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Contraction:

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.

-

Induce a sustained contraction with a vasoconstrictor agent, such as phenylephrine (1 µM) or KCl (80 mM).

-

-

Cumulative Concentration-Response Curve:

-

Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the log concentration of this compound to obtain a concentration-response curve.

-

Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation response).

-

Caption: Workflow for the in vitro vasorelaxation assay.

Data Summary and Interpretation

The quantitative data obtained from these preliminary in vitro studies can be summarized in tables for clear comparison and interpretation.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) | Positive Control (Ascorbic Acid) IC50 (µg/mL) |

| DPPH Radical Scavenging | Insert experimental value | Insert experimental value |

| ABTS Radical Scavenging | Insert experimental value | Insert experimental value |

Table 2: Vasorelaxant Activity of this compound

| Vasoconstrictor | EC50 (µM) | Emax (%) |

| Phenylephrine (1 µM) | Insert experimental value | Insert experimental value |

| KCl (80 mM) | Insert experimental value | Insert experimental value |

Interpretation of Results:

-

Antioxidant Activity: Lower IC50 values indicate greater antioxidant potency. Comparing the IC50 of this compound to that of a known antioxidant like ascorbic acid provides a benchmark for its activity.

-

Vasorelaxant Activity: The EC50 value reflects the potency of this compound as a vasorelaxant, while the Emax indicates its efficacy. Performing experiments in both endothelium-intact and endothelium-denuded aortic rings can help to elucidate the role of the endothelium in mediating the vasorelaxant effects of this compound.

Proposed Mechanism of Action and Future Directions

Based on the preliminary data, a proposed mechanism of action for this compound can be formulated. Its antioxidant activity is likely due to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. The vasorelaxant effect may be mediated through various pathways, including the nitric oxide-cGMP pathway or by blocking calcium channels in vascular smooth muscle cells.

Proposed Signaling Pathway for Endothelium-Dependent Vasorelaxation

Caption: Proposed pathway for this compound-induced vasorelaxation.

Future In Vitro Studies:

-

Mechanism of Vasorelaxation: Investigate the involvement of the nitric oxide synthase (NOS) pathway using NOS inhibitors (e.g., L-NAME).

-

Calcium Channel Blockade: Assess the effect of this compound on calcium-induced contractions in a calcium-free, high-potassium medium.

-

Cell Viability and Cytotoxicity: Evaluate the effect of this compound on the viability of relevant cell lines (e.g., endothelial cells, smooth muscle cells) using assays such as the MTT or LDH assay.

-

Anti-inflammatory Activity: Investigate the effect of this compound on the production of pro-inflammatory mediators (e.g., cytokines, nitric oxide) in lipopolysaccharide (LPS)-stimulated macrophages.

Conclusion

This guide provides a foundational framework for the preliminary in vitro investigation of this compound. The described protocols for assessing its antioxidant and vasorelaxant activities are robust and will yield valuable data for the initial characterization of this promising flavonoid. The insights gained from these studies will be instrumental in guiding future research and development efforts toward harnessing the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Discovery and Isolation of Zapoterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Zapoterin, a significant limonoid natural product. It details the historical context of its discovery, provides a generalized yet detailed protocol for its extraction and purification from its natural source, Casimiroa edulis, and presents the key spectroscopic data that were instrumental in determining its complex structure. Furthermore, this guide explores the known biological activities of limonoids, offering insights into the potential therapeutic applications of this compound and related compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Emergence of a Complex Limonoid

This compound is a tetranortriterpenoid belonging to the limonoid class of natural products, a group of chemically diverse and biologically active compounds predominantly found in the Meliaceae and Rutaceae families. First identified from the seeds of the fruit of Casimiroa edulis, also known as the white sapote, this compound represents a fascinating chapter in the exploration of botanical chemical diversity. The Casimiroa genus has been a source of various secondary metabolites, including flavonoids, coumarins, and alkaloids, some with traditional uses in Mexican folk medicine[1]. It is crucial to distinguish this compound, the limonoid, from Zapotin, a flavonoid also isolated from C. edulis, as they are structurally and biosynthetically distinct compounds[2][3]. The initial investigations into the chemical constituents of C. edulis in the mid-20th century laid the groundwork for the eventual isolation and characterization of this complex molecule.

The structural complexity of limonoids like this compound, characterized by a highly oxygenated and rearranged triterpene skeleton, has made them attractive targets for phytochemical investigation and synthetic chemistry. Their diverse biological activities, including anti-inflammatory and cytotoxic effects, further fuel the scientific interest in this class of compounds[4][5][6][7][8][9][10][11]. This guide will delve into the foundational work that brought this compound to light, providing a detailed roadmap for its isolation and a thorough analysis of its structural determination.

The Genesis of Discovery: A Historical Perspective

The journey to uncover the structure of this compound began with the broader phytochemical exploration of Casimiroa edulis. The seminal work in the field was conducted by Dreyer in 1968, who undertook a detailed investigation of the non-alkaloidal bitter principles from the seeds of this plant. This research led to the isolation of a novel, highly oxygenated compound which was named this compound. The initial structural hypotheses were based on the prevailing understanding of limonoid chemistry at the time, with the structure of limonin serving as a key reference point.

A pivotal moment in the structural elucidation of this compound came in 1970 when Moss and Toube utilized the nuclear Overhauser effect (NOE), a then-emerging NMR technique. Their work definitively established the stereochemistry at a key position, confirming the structure of this compound as 11β-hydroxyobacunone. This was a significant achievement, showcasing the power of advanced spectroscopic methods in solving complex structural problems in natural product chemistry.

Isolation and Purification of this compound: A Technical Workflow

The isolation of this compound from its natural source, the seeds of Casimiroa edulis, requires a multi-step extraction and purification process designed to separate this specific limonoid from a complex mixture of other phytochemicals. The following protocol is a generalized representation of the methodologies that would be employed, based on standard practices for limonoid isolation[3].

Plant Material and Initial Extraction

-

Preparation of Plant Material : The seeds of ripe Casimiroa edulis fruit are collected, washed, and air-dried. The dried seeds are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

-

Defatting : The powdered seeds are first subjected to extraction with a non-polar solvent, such as n-hexane, using a Soxhlet apparatus. This step is crucial for removing fats and oils, which can interfere with subsequent purification steps. The defatted plant material is then air-dried to remove any residual hexane.

-

Methanolic Extraction : The defatted seed powder is then exhaustively extracted with methanol, a polar solvent, typically using a Soxhlet extractor for 48-72 hours[3]. Methanol is effective in extracting a wide range of secondary metabolites, including limonoids. The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude methanolic extract is a complex mixture and requires further separation to isolate this compound. This is typically achieved through a series of chromatographic techniques.

-

Solvent-Solvent Partitioning : The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as dichloromethane and ethyl acetate. This step helps to fractionate the extract based on the polarity of the constituent compounds. Limonoids are often found in the dichloromethane and ethyl acetate fractions.

-

Column Chromatography : The fractions enriched with limonoids are then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with the expected Rf value for this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions from column chromatography that are rich in this compound are further purified using preparative HPLC. A reverse-phase C18 column is often used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. This final step provides highly pure this compound suitable for spectroscopic analysis and biological testing.

Structural Elucidation: Deciphering the Molecular Architecture

The determination of the intricate structure of this compound was a significant analytical challenge that relied on the combined application of various spectroscopic techniques.

Spectroscopic Data Analysis

| Spectroscopic Technique | Key Observations and Interpretations |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M+) : Provides the molecular weight of the compound. For this compound (C₂₆H₃₀O₈), this would be observed at m/z 470.1941. - Fragmentation Pattern : The fragmentation pattern gives clues about the structural motifs. Common losses for limonoids include the furan ring, acetate groups, and water molecules[9][11][15]. |

| Infrared (IR) Spectroscopy | - Hydroxyl Group (-OH) : A broad absorption band around 3400-3500 cm⁻¹ indicates the presence of a hydroxyl group. - Lactone Carbonyls (C=O) : Strong absorption bands in the region of 1700-1750 cm⁻¹ are characteristic of the ester and lactone functional groups present in the limonoid core. - Furan Ring : Characteristic peaks for the furan ring are typically observed in the fingerprint region. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - Furan Protons : Signals in the aromatic region (typically δ 7.0-7.5 ppm) are characteristic of the protons on the furan ring. - Protons on Oxygenated Carbons : Signals in the region of δ 3.5-5.5 ppm correspond to protons attached to carbons bearing oxygen atoms, such as those of the lactone rings and the hydroxyl group. - Methyl Protons : Several singlet signals in the upfield region (δ 0.8-1.5 ppm) correspond to the multiple methyl groups on the triterpenoid skeleton. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - Carbonyl Carbons : Signals in the downfield region (δ 170-180 ppm) confirm the presence of lactone and ester carbonyl carbons[5][12][13][15][16]. - Furan Carbons : Signals around δ 110-145 ppm are indicative of the carbons of the furan ring. - Oxygenated Carbons : Signals in the region of δ 60-90 ppm correspond to the carbons attached to oxygen atoms. - Methyl Carbons : Multiple signals in the upfield region (δ 15-30 ppm) confirm the presence of the methyl groups. |

The Definitive Structure

Through the careful analysis of these spectroscopic data, combined with chemical degradation studies and the crucial NOE experiments, the structure of this compound was definitively established as 11β-hydroxyobacunone.

Biological Activity and Therapeutic Potential

While specific biological studies on this compound are limited, the broader class of limonoids has been extensively investigated and shown to possess a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and insecticidal properties[4][5][6][7][8][9][10][11].

Anti-Inflammatory Activity

Many limonoids have demonstrated potent anti-inflammatory effects. Their mechanisms of action are often attributed to the inhibition of pro-inflammatory signaling pathways. For instance, some limonoids have been shown to suppress the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[17][6][18][19][20]. This is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

Cytotoxic and Anti-Cancer Activity

A significant number of limonoids have exhibited cytotoxic activity against various cancer cell lines[4][5][21][7][8][10][16]. The mechanisms underlying their anti-cancer effects are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tumor cell proliferation and metastasis. Some limonoids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases, a family of proteases that execute cell death[21].

Given the structural similarities of this compound to other biologically active limonoids, it is plausible that it may also possess anti-inflammatory and cytotoxic properties. However, further in-depth biological studies are required to elucidate the specific mechanisms of action and therapeutic potential of this unique natural product.

Conclusion and Future Directions

The discovery and structural elucidation of this compound represent a significant achievement in the field of natural product chemistry. The intricate molecular architecture of this limonoid, unveiled through a combination of classical chemical methods and advanced spectroscopic techniques, highlights the rich chemical diversity of the plant kingdom. While the biological activities of this compound itself remain largely unexplored, the well-documented pharmacological properties of the broader limonoid class suggest that it holds promise as a lead compound for the development of new therapeutic agents.

Future research should focus on several key areas:

-

Comprehensive Biological Screening : A thorough evaluation of the anti-inflammatory, anti-cancer, and other biological activities of pure this compound is warranted.

-

Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

-

Synthesis and Analogue Development : The total synthesis of this compound and the creation of structural analogues could lead to the development of more potent and selective drug candidates.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon as they continue to explore the fascinating chemistry and biology of this compound and other related natural products.

References

- Bhatt, M. K., Dholwani, K. K., & Saluja, A. K. (2011). Isolation and structure elucidation of Scopoletin from Ipomoea reniformis (Convolvulaceae). Journal of Applied Pharmaceutical Science, 1(5), 159-162.

- Chian, C. Y., et al. (2024). In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants. Current Issues in Molecular Biology, 46(1), 909-922.

- Maiti, A., et al. (2007). Zapotin, a phytochemical present in a Mexican fruit, prevents colon carcinogenesis. Nutrition and Cancer, 57(2), 211-220.

- Sama, S., et al. (2021). Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts. [Journal name, volume(issue), pages].

- Dai, J., et al. (2011). Cytotoxic limonoids from Melia azedarach. Planta Medica, 77(18), 2068-2072.

- ResearchGate. (n.d.). Table 1: 1 H NMR and 13 C NMR values of compound 1 and 2. Retrieved from [a valid, clickable URL will be provided when available].

- ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [a valid, clickable URL will be provided when available].

- ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR data for compounds 2 and 3. Retrieved from [a valid, clickable URL will be provided when available].

- Roy, A., & Saraf, S. (2006). Limonoids: an overview of their chemistry, biosynthesis, and biological activities. Pharmacognosy Reviews, 1(1), 191-201.

- Akihisa, T., et al. (2011). Cytotoxic and apoptosis-inducing activities of limonoids from the seeds of Azadirachta indica (neem).

- HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003375). Retrieved from [a valid, clickable URL will be provided when available].

- Fang, X., et al. (2022). Limonoids with anti-inflammatory activity: A review. Phytochemistry, 204, 113469.

- Lozoya, X., & Enríquez, R. G. (1978). Isolation of a hypotensive substance from seeds of Casimiroa edulis. Archivos de Investigacion Medica, 9(4), 565-573.

- Huang, R. C., et al. (2005). Cytotoxic limonoids from Brazilian Melia azedarach. Chemical & Pharmaceutical Bulletin, 53(10), 1362-1365.

- Nagao, T., et al. (2001). C-13 NMR spectroscopy of D and B, D-ring seco-limonoids of Meliaceae family. Phytochemical Analysis, 12(4), 221-255.

- Cao, F., et al. (2024). New anti-inflammatory limonoids from the fruits of Melia azedarach.

- Dreyer, D. L. (1968). Citrus bitter principles. IX. Extractives of Casimiroa edulis. Structure of this compound. The Journal of Organic Chemistry, 33(9), 3577–3582.

- Moss, G. P., & Toube, T. P. (1970). Structure of the Limonoid Triterpene this compound. Journal of the Chemical Society C: Organic, (5), 694-695.

- Sun, L., et al. (2022). New anti-inflammatory limonoids from the fruits of Melia azedarach.

- Zhang, B., et al. (2021). Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology. Frontiers in Pharmacology, 12, 758114.

- Forgo, P., & Kövér, K. E. (2004). Biological Activities of Gedunin—A Limonoid from the Meliaceae Family. Molecules, 25(2), 310.

- Scognamiglio, G., et al. (2019). Limonoids from Guarea guidonia and Cedrela odorata: Heat Shock Protein 90 (Hsp90) Modulator Properties of Chisomicine D.

- Vieira, P. C., & Fernandes, J. B. (2020). Biological Activities of Gedunin-A Limonoid from the Meliaceae Family. Molecules, 25(2), 310.

- Severino, R. P., et al. (2008). Biological activity of limonoids from meliaceae against a subterranean termite (Heterotermes tenuis) (Isoptera: Rhinotermitidae). Sociobiology, 52(1), 1-8.

Sources

- 1. New biological activities of Casimiroa edulis leaf extract and isolated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of a hypotensive substance from seeds of Casimiroa edulis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic limonoids from Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]

- 6. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic limonoids from Brazilian Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biological Activities of Gedunin-A Limonoid from the Meliaceae Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxic limonoids and tetranortriterpenoids from Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Limonoids with anti-inflammatory activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. figshare.com [figshare.com]

- 21. Cytotoxic and apoptosis-inducing activities of limonoids from the seeds of Azadirachta indica (neem) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activities of Zapoterin (11β-Hydroxyobacunone)

Foreword: Unveiling the Therapeutic Potential of a Novel Limonoid

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of natural product pharmacology, this guide offers a deep dive into the promising biological activities of Zapoterin. Isolated from the seeds of Casimiroa edulis, a plant with a rich history in traditional medicine, this compound (also known as 11β-Hydroxyobacunone) is a limonoid that stands at the frontier of oncological and immunological research.[1][2] This document moves beyond a mere compilation of facts, providing a senior application scientist's perspective on the causality behind experimental design and the validation of scientific claims. We will explore the current understanding of this compound's anticancer and anti-inflammatory properties, delve into its hypothesized mechanisms of action, and provide detailed protocols to empower your own investigations into this intriguing molecule.

Introduction to this compound: A Limonoid of Interest

This compound is a tetranortriterpenoid, a class of secondary metabolites known for their diverse and potent biological activities.[3] Its chemical structure, 11β-Hydroxyobacunone, suggests a potential interaction with key enzymatic pathways involved in inflammation and cellular signaling. While the broader extracts of Casimiroa edulis have demonstrated significant antioxidant, anti-inflammatory, and antitumor effects, this guide will focus on the specific, albeit emerging, understanding of this compound as a purified compound.[1][2][4][5][6] The exploration of pure natural compounds is paramount in drug discovery, as it allows for the precise elucidation of mechanisms and the development of targeted therapeutics.

Anticancer Activity: A Multi-Faceted Approach to Taming Malignancy

The potential of natural products to combat cancer is a cornerstone of modern pharmacology. Extracts from Casimiroa edulis have shown cytotoxic activity against various cancer cell lines, providing a strong rationale for investigating the specific contributions of its constituent compounds like this compound.[7] Furthermore, a related flavonoid from the same plant, Zapotin, has demonstrated cancer cell-specific cytotoxicity and the ability to impede breast cancer progression, reinforcing the therapeutic promise held within this plant species.[4]

Hypothesized Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many successful anticancer agents function is the induction of apoptosis, or programmed cell death. It is hypothesized that this compound, like many other cytotoxic natural products, triggers apoptotic cascades in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioners of apoptosis.[8][9]

Experimental Protocol: Assessing this compound-Induced Apoptosis via Annexin V/PI Staining

This protocol is designed to quantitatively assess the induction of apoptosis in a cancer cell line (e.g., MCF-7 breast cancer cells) following treatment with this compound. The assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MCF-7 human breast cancer cell line

-

This compound (11β-Hydroxyobacunone)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 and 48 hours. Include a vehicle control (DMSO) and an untreated control.

-

Cell Harvesting: After the incubation period, collect both the floating and adherent cells. To detach adherent cells, wash with PBS and add Trypsin-EDTA.

-

Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.

-